molecular formula C13H6F4O B7858650 2,3',4,5'-Tetrafluorobenzophenone

2,3',4,5'-Tetrafluorobenzophenone

Cat. No.: B7858650
M. Wt: 254.18 g/mol
InChI Key: JCCXBGOYTQCFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3',4,5'-Tetrafluorobenzophenone is a useful research compound. Its molecular formula is C13H6F4O and its molecular weight is 254.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photophysical Behavior in RNA Imaging : A derivative of "2,3',4,5'-Tetrafluorobenzophenone" (PFP-DFHBI) shows enhanced fluorescence when photoisomerization is impeded, making it useful in RNA imaging applications. The compound's fluorescence is sensitive to pH and solvent-specific interactions, which is significant for bio-imaging techniques (Santra et al., 2019).

  • Synthesis of Phthalocyanines : Research indicates the utility of related compounds in the synthesis of phthalocyanines, which are important in material science for their applications in semiconductors and photovoltaic cells (Wöhrle et al., 1993).

  • Mesomorphic Properties in Material Science : Studies on similar compounds have explored their mesomorphic properties, which are critical in the development of advanced materials such as liquid crystals (Schultz et al., 2001).

  • Water-Promoted Synthesis Applications : Research demonstrates the efficiency of water-promoted synthesis in creating compounds that are structurally and pharmaceutically significant. This highlights the compound's role in sustainable and green chemistry applications (Zhang et al., 2011).

  • High-Performance Polymer Applications : Derivatives of "this compound" have been utilized in synthesizing high-performance polymers, which have applications in engineering plastics and membrane materials (Xiao et al., 2003).

  • Inorganic Chemistry and Coordination Complexes : The compound and its analogs are used in synthesizing various inorganic complexes, which can have potential applications in catalysis and materials science (Ouyang et al., 2015).

Properties

IUPAC Name

(2,4-difluorophenyl)-(3,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-8-1-2-11(12(17)6-8)13(18)7-3-9(15)5-10(16)4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXBGOYTQCFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.